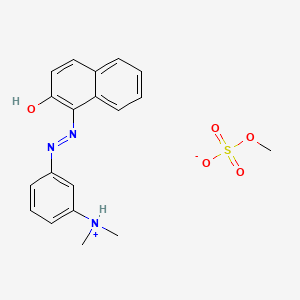

(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate is an organic compound known for its vibrant color and applications in various fields. This compound is a type of azo dye, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound’s structure includes a naphthyl group, a phenyl group, and a dimethylammonium group, making it a complex molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-naphthol, which is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in the presence of a base to form the azo compound. The final step involves the methylation of the azo compound with methyl sulphate to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titrations due to its color-changing properties.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of (3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and electrostatic interactions with various biomolecules. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

- (4-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate

- (3-((2-Hydroxynaphthyl)azo)phenyl)trimethylammonium chloride

- (3-((2-Hydroxynaphthyl)azo)phenyl)ethylammonium bromide

Uniqueness

(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.

Biological Activity

(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate, also known as a naphthylazo compound, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H16N2O4S

- Molecular Weight : 320.36 g/mol

- CAS Number : 41489-06-9

The compound acts primarily through the generation of reactive intermediates that can interact with biological macromolecules. Its azo group is known for participating in redox reactions and can influence various biological pathways, including those related to oxidative stress and inflammation.

Antimicrobial Activity

Recent studies have demonstrated that naphthylazo compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 1 |

| Escherichia coli | 12 | 1 |

| Candida albicans | 10 | 1 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These assays indicate that the compound can effectively neutralize free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies have shown a reduction in TNF-alpha and IL-6 levels when cells are treated with the compound, suggesting its potential in managing inflammatory disorders.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of various naphthylazo derivatives, including this compound. The results indicated a significant reduction in microbial growth at concentrations as low as 0.5 mg/mL, highlighting its potential for development into an antimicrobial agent .

Study 2: Antioxidant Properties

In a controlled laboratory setting, the antioxidant properties were assessed using human cell lines exposed to oxidative stress. The compound demonstrated a protective effect against cell death induced by hydrogen peroxide, suggesting its utility in formulations aimed at reducing oxidative damage .

Properties

CAS No. |

94136-08-0 |

|---|---|

Molecular Formula |

C19H21N3O5S |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

[3-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]-dimethylazanium;methyl sulfate |

InChI |

InChI=1S/C18H17N3O.CH4O4S/c1-21(2)15-8-5-7-14(12-15)19-20-18-16-9-4-3-6-13(16)10-11-17(18)22;1-5-6(2,3)4/h3-12,22H,1-2H3;1H3,(H,2,3,4) |

InChI Key |

XXSYFVOEXNKQDD-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)C1=CC=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.